Methyl 1-benzoylcyclopropanecarboxylate
Description
Methyl 1-benzoylcyclopropanecarboxylate is a cyclopropane-based ester featuring a benzoyl group at the 1-position of the cyclopropane ring. For example, Ethyl 1-benzoylcyclopropanecarboxylate (CAS 116195-48-3) has a molecular formula of C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Replacing the ethyl group with methyl would yield a molecular formula of C₁₂H₁₂O₃ and a molecular weight of ~204.22 g/mol.
Properties
IUPAC Name |
methyl 1-benzoylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-11(14)12(7-8-12)10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXZTQNHXMITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-benzoylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of diazoacetophenone with methyl acrylate in the presence of a catalyst such as gallium trichloride. This reaction yields methyl 2-benzoylcyclopropanecarboxylate as one of the products .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzoylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Benzoylcyclopropanecarboxylic acid or benzoylcyclopropanone.
Reduction: Hydroxycyclopropanecarboxylate derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-benzoylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1-benzoylcyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropane ring provides conformational rigidity, enhancing binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclopropane Carboxylate Derivatives
Structural and Reactivity Comparisons
Electron-Withdrawing vs. In contrast, Methyl 1-(hydroxymethyl)cyclopropanecarboxylate contains a hydroxymethyl group, which is electron-donating and may increase solubility in polar solvents. Compounds with nitro (e.g., ) or trifluoromethyl groups exhibit strong electron-withdrawing effects, influencing reactivity in aromatic substitution or cross-coupling reactions.
Synthetic Utility: Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate is synthesized via nucleophilic aromatic substitution using cesium carbonate, a method applicable to other cyclopropane esters. Dichloro derivatives (e.g., ) may serve as halogenated intermediates for further functionalization but require strict safety protocols due to toxicity .
Biological and Industrial Relevance :
- Benzoyl-containing analogs are likely candidates for drug discovery due to aromatic interactions with biological targets.
- The trifluoromethyl group in is prized in agrochemicals and pharmaceuticals for its metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
